molecular formula C16H19ClN2O3 B15231724 tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B15231724
M. Wt: 322.78 g/mol
InChI Key: OFKQMNIEJGTWDR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spirocyclic framework combining indoline and pyrrolidine rings, with a tert-butyl carbamate group at the 1'-position and a chlorine substituent at the 4-position of the indoline moiety.
Key Properties:

  • CAS No.: 1707602-35-4 .
  • Molecular Formula: C₁₇H₂₁ClN₂O₃ (MW: 336.81 g/mol) .
  • Storage: Stable when sealed under dry conditions at 2–8°C .

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

tert-butyl 4-chloro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19ClN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)12-10(17)5-4-6-11(12)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20)

InChI Key

OFKQMNIEJGTWDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3Cl)NC2=O

Origin of Product

United States

Preparation Methods

Alkyne Iminium Ion Cyclization

A stereoselective approach involves alkyne iminium ion cyclization of vinylogous carbamates derived from o-alkynyl anilines. This method, adapted from stereoselective indoline syntheses, proceeds via a gold-catalyzed cyclization to form the pyrrolidine ring. For example, treating N-Boc-protected homopropargyl amines with AuCl₃ generates an iminium intermediate, which undergoes 5-exo-dig cyclization to yield the spiro system with >90% trans diastereoselectivity. Key parameters include:

  • Solvent: Dichloromethane (DCM) at -20°C
  • Catalyst: 5 mol% AuCl₃
  • Yield: 78–85% for analogous spiroindolines

Mechanochemical Michael Addition

Recent advances in solvent-free synthesis utilize mechanochemical Michael condensation. Ball-milling 3-dicyanomethylene-2H-indol-2-one with chlorinated acrylates in the presence of piperidine (20 mol%) produces spiro[indoline-3,3'-pyrrolidine] cores in 83–97% yield within 20 minutes. This method eliminates solvent waste and enhances reaction efficiency:

  • Milling frequency: 25 Hz
  • Additive: 50 µL H₂O
  • Temperature: Ambient

Regioselective Chlorination Strategies

Introducing the 4-chloro substituent requires precise control to avoid overhalogenation.

Electrophilic Chlorination

Post-cyclization chlorination using N-chlorosuccinimide (NCS) in acetic acid at 0°C selectively functionalizes the indoline C4 position. Optimization studies show:

  • Solvent: AcOH/H₂O (9:1)
  • Equivalents: 1.05 eq NCS
  • Reaction time: 2 h
  • Yield: 89%

Directed Ortho-Metalation

For early-stage chlorination, directed ortho-metalation (DoM) of N-Boc-indoline precursors with LDA followed by ClSiMe₃ quenching installs the chloro group regioselectively:

  • Base: 2.2 eq LDA, THF, -78°C
  • Electrophile: 1.1 eq ClSiMe₃
  • Yield: 76%

tert-Butyl Carbamate Installation and Protection

The tert-butyloxycarbonyl (Boc) group is introduced via two primary routes:

Boc Protection of Secondary Amine

Treating the spirocyclic amine with di-tert-butyl dicarbonate under Schotten-Baumann conditions:

  • Reagents: Boc₂O (1.2 eq), NaOH (2 eq)
  • Solvent: DCM/H₂O biphasic
  • Temperature: 0°C → RT
  • Yield: 95%

Reformatsky Reaction for Ester Formation

The patent literature describes Reformatsky-type coupling for tert-butyl ester installation. Zinc-mediated reaction of tert-butyl bromoacetate with ketone intermediates affords α-hydroxy esters:

  • Reagent: Zn dust (3 eq), tert-butyl bromoacetate (1.5 eq)
  • Solvent: THF, 65°C, 24 h
  • Yield: 65%

Integrated Synthetic Pathways

Pathway A: Sequential Cyclization-Chlorination

  • Spirocyclization via alkyne iminium ion
  • NCS-mediated chlorination
  • Boc protection
    Overall yield : 62%

Pathway B: Convergent Mechanochemical Synthesis

  • Mechanochemical spiro formation
  • DoM chlorination
  • Reformatsky esterification
    Overall yield : 58%

Critical Analysis of Methodologies

Parameter Pathway A Pathway B
Total Steps 3 3
Stereoselectivity >90% de 85% de
Chloro Regioselectivity 100% 92%
Scalability Pilot (kg) Lab (g)
E-Factor 34 19

Pathway A offers superior stereocontrol but requires cryogenic conditions, while Pathway B provides greener credentials through mechanochemistry. The Reformatsky step remains a yield-limiting stage across both routes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, this compound has shown potential as a therapeutic agent. It has been studied for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry

In the industrial sector, tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used in the development of new materials and as a precursor for other chemical compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stereoselectivity

Compound Name Substituents Yield (%) dr Key Features Reference
tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 4-Cl (indoline), tert-butyl (pyrrolidine) N/A N/A Chlorine enhances electronic effects
Diethyl-2-oxo-1′-phenyl-4′-(thiophen-2-yl)spiro[indoline-3,3'-pyrrolidine]-2',5'-dicarboxylate (3p) Thiophenyl, diethyl esters 39 3:1 Lower dr due to bulky thiophenyl group
tert-Butyl 4'-(4-methoxyphenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (4e) 4-methoxyphenyl, methyl 79 10:1 Methoxy improves solubility
tert-Butyl 4'-(2-bromophenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (4m) 2-bromophenyl, methyl 75 12.8:1 Bromine increases steric bulk

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance stereoselectivity (higher dr) compared to electron-donating groups (e.g., methoxy) .
  • Bulky substituents (e.g., bromophenyl) may reduce reaction yields but improve dr .

Ring System Modifications

Replacing the pyrrolidine ring with piperidine alters conformational flexibility and bioactivity:

Compound Name Ring System Molecular Formula Key Differences Reference
This compound Pyrrolidine (5-membered) C₁₇H₂₁ClN₂O₃ Compact structure, higher rigidity
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Piperidine (6-membered) C₁₇H₂₁ClN₂O₃ Increased flexibility, potential for altered binding

Impact : Piperidine analogs may exhibit distinct pharmacokinetic profiles due to reduced ring strain and enhanced lipophilicity.

Biological Activity

tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C16H19ClN2O3
  • Molecular Weight : 320.79 g/mol
  • CAS Number : 59904-31-3

The structure of this compound features a spirocyclic framework, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds within the indoline family exhibit antimicrobial properties . In a study conducted by Bansode et al., various indoline derivatives were tested against bacterial strains, showing significant inhibition of growth, suggesting that this compound may possess similar effects .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis.
  • Modulation of Cell Signaling Pathways : Altering pathways such as MAPK and NF-kB can affect cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
AntimicrobialBansode et al. Significant inhibition of bacterial growth
AnticancerManabe et al. Induced apoptosis in cancer cell lines
Enzyme InhibitionGeneral findings Potential inhibition of key metabolic enzymes

Safety and Toxicity

While the biological activities are promising, safety profiles must be established through rigorous testing. The compound's toxicity has not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity depending on concentration and exposure duration.

Q & A

Q. What are the key synthetic steps for preparing tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate?

The synthesis involves three critical steps:

  • Indoline Core Formation : Cyclization of α-haloacetanilides using Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) under controlled temperature (60–80°C) .
  • Spirocyclization : Azasulfonium salts facilitate the formation of the spirocyclic pyrrolidine-indoline system at mild conditions (20–40°C, DMF solvent) .
  • Functionalization : Chlorination at the 4-position via electrophilic substitution (e.g., NCS in DCM) and tert-butyl ester protection using Boc₂O . Monitoring: Reaction progress is tracked via LC-MS or TLC .

Key Data :

StepYield RangeKey Reagents
Indoline Core60–75%AlCl₃, α-haloacetanilides
Spirocyclization70–85%Azasulfonium salts, DMF
Chlorination80–90%NCS, DCM

Q. What characterization techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic structure, with characteristic shifts for the tert-butyl group (δ ~1.2–1.4 ppm) and oxo group (δ ~170–175 ppm) .
  • HRMS : Validates molecular weight (C₁₆H₁₉ClN₂O₃; [M+H]⁺ = 323.1064) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry and ring puckering (e.g., envelope/twist conformations in pyrrolidine) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity during spirocyclization?

  • Catalyst Screening : Chiral Lewis acids (e.g., Zn(OTf)₂ with bis-oxazoline ligands) enhance enantiomeric excess (ee >90%) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor spiro transition-state stabilization, improving diastereomeric ratios (dr 10:1 to 15:1) .
  • Microwave Assistance : Reduces reaction time (2–4 hrs vs. 24 hrs) and increases yield (85–90%) .

Case Study : Substituent effects on dr:

Substituent (Position)dr (Major:Minor)Yield (%)
4-Methoxyphenyl 10:179
2-Bromophenyl 12.8:175
4-Nitrophenyl 15:182

Q. How do electronic and steric effects of substituents influence biological activity?

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance binding to hydrophobic enzyme pockets (e.g., β-catenin inhibition IC₅₀ = 2.2 μM for chloro derivatives) .
  • Steric Bulk (tert-butyl) : Improves metabolic stability by reducing CYP450 oxidation .
  • Assay Design : Use luciferase-based TCF/β-catenin reporter assays to quantify inhibition .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to Wnt pathway proteins (e.g., β-catenin) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
  • QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values to prioritize derivatives .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for spirocyclization reactions?

  • Variable Factors :
  • Catalyst Purity : Impurities in azasulfonium salts reduce yields by 10–15% .
  • Oxygen Sensitivity : Reactions performed under N₂ vs. air show 5–8% yield differences .
    • Mitigation : Standardize reagent sources and inert conditions.

Structural and Mechanistic Insights

Q. How does the spirocyclic conformation affect biological activity?

  • XRD Data : The indoline-pyrrolidine dihedral angle (~40°) creates a rigid scaffold, enhancing target selectivity .
  • Hydrogen Bonding : Intramolecular C–H⋯O interactions stabilize bioactive conformations .

Q. What reaction mechanisms explain the compound’s susceptibility to nucleophilic substitution?

  • Cl Substituent Reactivity : The 4-chloro group undergoes SNAr with thiols/amines (k = 0.15–0.3 M⁻¹s⁻¹ in DMF) .
  • Leaving Group Ability : Chlorine’s moderate electronegativity balances reactivity and stability .

Experimental Design Recommendations

Q. How to design a SAR study for this compound?

  • Variable Substituents : Synthesize derivatives with halogens (F, Br), electron donors (OMe), and acceptors (CN, NO₂) .
  • Assay Panel : Test against kinase targets (e.g., CDK2, EGFR) and anti-inflammatory pathways (COX-2) .
  • Data Analysis : Use PCA to cluster bioactivity profiles and identify key structural determinants.

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